![molecular formula C25H25Cl2N5O3 B3007405 3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione CAS No. 923422-54-2](/img/no-structure.png)

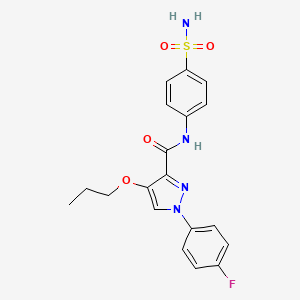

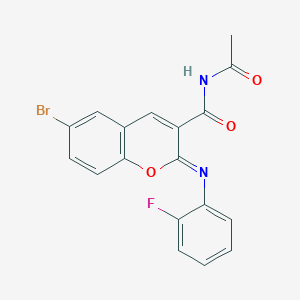

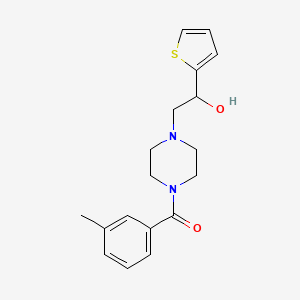

3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are found in many biological systems and are key components of DNA and RNA .

Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. This compound contains several functional groups, including an ethoxy group and a dichlorophenyl group, which could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through experimental methods. These properties are influenced by the compound’s molecular structure and the interactions between its atoms .Scientific Research Applications

Synthesis and Structural Innovations

The compound is closely related to a class of compounds that are frequently synthesized and structurally characterized for various applications in scientific research. For instance, Antolak et al. (2014) demonstrated the enantioselective deprotonative ring contraction of related compounds, highlighting a route to potentially useful drug scaffolds through high stereochemical purity processes (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014). Similarly, the work by Shi et al. (2007) on the synthesis and crystal structures of related compounds further underscores the relevance of these compounds in the field of crystallography and materials science (Shi, Ni, Yang, Li, & Wang, 2007).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the structural characteristics of such compounds are pivotal. Bardovskyi et al. (2020) explored novel non-planar heterocycles based on related compounds, contributing significantly to drug design and medicinal chemistry, particularly in the development of drug-like molecules (Bardovskyi, Grytsai, Ronco, & Benhida, 2020). Raboisson et al. (2005) investigated 1,4-diazepines as HDM2 antagonists in cancer treatment, validating the potential of similar compounds in therapeutic applications (Raboisson, Marugan, Schubert, Koblish, Lu, Zhao, Player, Maroney, Reed, Huebert, Lattanze, & Parks, 2005).

Advanced Material Synthesis

The synthesis of new derivatives of this class of compounds often leads to the creation of advanced materials with potential applications in various fields. For instance, the work by Adam (2018) on the synthesis of new derivatives demonstrates the versatility of these compounds in creating innovative materials (Adam, 2018).

Chemical Reactivity and Properties

Understanding the chemical reactivity and properties of such compounds is crucial for their application in various scientific endeavors. The research by Sylaja et al. (2016) on the molecular geometry and quantum chemical studies of a similar compound provides valuable insights into its chemical properties and potential applications in materials science (Sylaja, Gunasekaran, & Srinivasan, 2016).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione' involves the condensation of 2,4-dichlorobenzylamine with ethyl 4-bromobenzoate to form the intermediate, which is then reacted with 1-methyluracil in the presence of a base to yield the final product.", "Starting Materials": [ "2,4-dichlorobenzylamine", "ethyl 4-bromobenzoate", "1-methyluracil", "base" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzylamine with ethyl 4-bromobenzoate in the presence of a base to form the intermediate.", "Step 2: Reaction of the intermediate with 1-methyluracil in the presence of a base to yield the final product." ] } | |

CAS RN |

923422-54-2 |

Product Name |

3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |

Molecular Formula |

C25H25Cl2N5O3 |

Molecular Weight |

514.41 |

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |

InChI |

InChI=1S/C25H25Cl2N5O3/c1-3-35-19-10-8-18(9-11-19)30-12-4-5-13-31-21-22(28-24(30)31)29(2)25(34)32(23(21)33)15-16-6-7-17(26)14-20(16)27/h6-11,14H,3-5,12-13,15H2,1-2H3 |

InChI Key |

ILZILVCXLHUUKW-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=C(C=C5)Cl)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)

![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)

![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)